molecular formula C7H12O3 B13501928 rac-(2R,6R)-6-methyloxane-2-carboxylic acid

rac-(2R,6R)-6-methyloxane-2-carboxylic acid

Katalognummer: B13501928
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: WFCIGPLIXGCKJT-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(2R,6R)-6-methyloxane-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its oxane ring structure with a carboxylic acid functional group at the second position and a methyl group at the sixth position. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,6R)-6-methyloxane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 6-methyl-2-hexanol, which undergoes oxidation to form the corresponding aldehyde. This aldehyde is then subjected to a cyclization reaction in the presence of an acid catalyst to form the oxane ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

rac-(2R,6R)-6-methyloxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

rac-(2R,6R)-6-methyloxane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of rac-(2R,6R)-6-methyloxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

rac-(2R,6R)-6-methyloxane-2-carboxylic acid is unique due to its specific oxane ring structure and the presence of both a methyl group and a carboxylic acid group. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds .

Eigenschaften

Molekularformel

C7H12O3

Molekulargewicht

144.17 g/mol

IUPAC-Name

(2R,6R)-6-methyloxane-2-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-5-3-2-4-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1

InChI-Schlüssel

WFCIGPLIXGCKJT-PHDIDXHHSA-N

Isomerische SMILES

C[C@@H]1CCC[C@@H](O1)C(=O)O

Kanonische SMILES

CC1CCCC(O1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.